molecular formula C20H23FN6O2S B5595094 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine

Cat. No. B5595094
M. Wt: 430.5 g/mol
InChI Key: YLFWUNPFZKDZCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions and cyclocondensation processes. For instance, Mallesha et al. (2012) reported the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions involving sulfonyl chlorides (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). This suggests a potential pathway for synthesizing similar compounds, including the one .

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Karczmarzyk and Malinka (2004) analyzed the crystal and molecular structures of related compounds, revealing critical insights into their geometry and conformation (Karczmarzyk & Malinka, 2004). These structural analyses are pivotal in understanding the interaction mechanisms of the compound with biological targets.

Chemical Reactions and Properties

The compound's reactivity, especially in biological systems, is significant. Nagy et al. (2011) demonstrated the interaction of a substituted imidazole derivative with cytochrome P450 2D6, indicating the compound's potential for specific biochemical interactions (Nagy, Mocny, Diffenderfer, Hsi, Butler, Arthur, Fletke, Palamanda, Nomeir, & Furge, 2011).

Physical Properties Analysis

The physical properties like solubility, melting point, and stability under different conditions are essential for the compound's application and handling. However, specific details on these properties for the compound are not directly available in the cited literature.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various chemical conditions, and potential for derivatization, are crucial. The research by Rajkumar, Kamaraj, and Krishnasamy (2014) on similar compounds provides insights into their reactivity and potential chemical modifications (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Scientific Research Applications

  • Anticancer Activity : Some derivatives of the compound have shown promising results in anticancer research. A study synthesized a series of derivatives and evaluated their antiproliferative effects against human cancer cell lines, finding that compounds like 6d, 6e, and 6i exhibited good activity against several cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

  • Serotonin Receptor Affinity : Research on substituted 3-(4-fluorophenyl)-1H-indoles, which are structurally related to the compound , demonstrated significant affinity and selectivity for serotonin 5-HT2 receptors, indicating potential use in neuropsychiatric disorders (Andersen et al., 1992).

  • Inactivation of Cytochrome P450 2D6 : A study investigated the inactivation of human cytochrome P450 2D6 by certain compounds including 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine. This research is crucial for understanding drug interactions and metabolic pathways (Livezey et al., 2012).

  • Antimicrobial Activity : Derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and screened for in vitro antimicrobial activity against various bacteria and fungi, as well as for antifungal and antimalarial activity (Bhatt et al., 2016).

  • Drug Efficacy in Neurodegenerative Disorders : A study on imidazo[4,5-b]pyridine derivatives as non-sulfonamide 5-HT6 receptor ligands found that these compounds could have potential applications in treating neurodegenerative and psychiatric disorders due to their cognition enhancing properties (Vanda et al., 2018).

properties

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-6-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-14-4-5-17(21)10-18(14)30(28,29)26-8-6-25(7-9-26)19-11-20(23-12-22-19)27-13-24-15(2)16(27)3/h4-5,10-13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFWUNPFZKDZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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